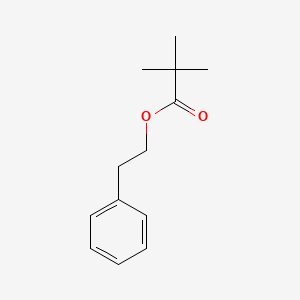

2-Phenylethyl pivalate

CAS No.: 67662-96-8

Cat. No.: VC1646194

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67662-96-8 |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 2-phenylethyl 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C13H18O2/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

| Standard InChI Key | DPVYDTACPLLHCF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)OCCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)C(=O)OCCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structure

Basic Information

2-Phenylethyl pivalate is an organic ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is registered under the CAS Registry Number 67662-96-8 and EINECS Number 266-841-2 . In chemical nomenclature, it is also identified by its IUPAC name: 2-phenylethyl 2,2-dimethylpropanoate . The compound consists of a phenylethyl group attached to a pivalate moiety, creating an ester linkage.

Chemical Identifiers

Table 1. Chemical Identifiers of 2-Phenylethyl Pivalate

| Identifier Type | Value |

|---|---|

| CAS Number | 67662-96-8 |

| IUPAC Name | 2-phenylethyl 2,2-dimethylpropanoate |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| InChI | InChI=1S/C13H18O2/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

| InChI Key | DPVYDTACPLLHCF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)OCCC1=CC=CC=C1 |

| DSSTOX Substance ID | DTXSID8070542 |

The compound can be structurally defined as a pivalate ester of 2-phenylethanol, with the ester bond connecting the alcoholic oxygen of 2-phenylethanol to the carbonyl carbon of pivalic acid (2,2-dimethylpropanoic acid) .

Physico-chemical Properties

2-Phenylethyl pivalate exists as a liquid at room temperature with distinct physical characteristics that influence its handling, storage, and application potential.

Physical Properties

Table 2. Physical and Chemical Properties of 2-Phenylethyl Pivalate

| Property | Value |

|---|---|

| Physical State | Liquid |

| Color | Colorless to pale yellow |

| Odor | Floral, rosy, spicy |

| Flash Point | > 100°C |

| Refractive Index ND20 | 1.478 - 1.485 |

| Specific Gravity (D20/20) | 0.966 - 0.976 |

| Purity (commercial grade) | > 95% |

| Molecular Weight | 206 g/mol |

These physical properties are particularly important for quality control in fragrance formulation and industrial applications . The colorless to pale yellow appearance makes it suitable for inclusion in transparent or lightly colored formulations, while its high flash point (>100°C) indicates favorable safety characteristics for handling and transportation.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of 2-phenylethyl pivalate typically involves an esterification reaction between 2-phenylethanol and pivalic acid. This reaction generally requires an acid catalyst to proceed efficiently:

-

The primary reaction utilizes 2-phenylethanol and pivalic acid (2,2-dimethylpropanoic acid) as starting materials

-

Acid catalysts such as sulfuric acid or p-toluenesulfonic acid facilitate the reaction

-

The reaction is typically conducted under reflux conditions to remove water formed during esterification, driving the reaction equilibrium toward product formation

The general reaction can be represented as:

2-Phenylethanol + Pivalic Acid ⟶ 2-Phenylethyl pivalate + Water

Industrial Production

For industrial-scale production, more efficient methods are employed:

-

Continuous flow processes enhance efficiency and yield

-

Solid acid catalysts in packed bed reactors streamline production and minimize waste

-

Alternative approaches may include the reaction of 2-phenylethanol with pivaloyl chloride in the presence of a base to scavenge the HCl produced

The industrial methods focus on optimizing yield while minimizing byproducts and waste streams, contributing to more sustainable manufacturing processes.

Chemical Reactivity

As an ester, 2-phenylethyl pivalate exhibits characteristic reactivity patterns that define its chemical behavior and stability in various environments.

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions:

-

Acid-catalyzed hydrolysis: In the presence of aqueous acids and heat, the ester bond cleaves to regenerate 2-phenylethanol and pivalic acid

-

Base-catalyzed hydrolysis: Treatment with aqueous bases leads to saponification, yielding 2-phenylethanol and the pivalate salt

Reduction Reactions

Reduction of the ester can be accomplished using strong reducing agents:

-

Lithium aluminum hydride (LiAlH₄) effectively reduces the ester to produce 2-phenylethanol

-

Other reducing agents like sodium borohydride are less effective due to the lower reactivity of esters toward mild reducing agents

Substitution Reactions

The ester functionality in 2-phenylethyl pivalate can participate in nucleophilic substitution:

-

Nucleophiles such as amines or alcohols can attack the carbonyl carbon

-

Depending on the nucleophile employed, various derivatives can be produced through transesterification or amidation reactions

Applications

The unique properties of 2-phenylethyl pivalate make it suitable for various commercial and research applications.

Fragrance Industry

The compound's primary commercial value lies in its aromatic profile:

-

It contributes a floral, rosy, and slightly spicy note to perfume compositions

-

Its stability and pleasant odor make it valuable for perfumes, soaps, and other personal care products

-

The compound serves as a fixative in fragrance formulations, helping to stabilize more volatile components

Research Applications

In scientific research, 2-phenylethyl pivalate serves several functions:

-

Model compound: It is used as a standard in studies of esterification and hydrolysis reactions

-

Olfactory research: Its well-defined aroma profile makes it useful in studies of olfactory perception and fragrance development

-

Comparative studies: The compound serves as a reference in studies comparing the properties and behaviors of various esters

Additionally, it functions as a read-across analog in toxicological evaluations, providing data that can be extrapolated to assess the safety of structurally similar compounds .

Comparison with Similar Compounds

Understanding 2-phenylethyl pivalate in relation to similar compounds provides context for its chemical behavior and applications.

Structural Analogs

Several compounds share structural similarities with 2-phenylethyl pivalate:

-

2-Phenylethanol: The parent alcohol from which 2-phenylethyl pivalate is derived, known for its rose-like aroma

-

Phenylethyl acetate: Another ester of 2-phenylethanol with a more fruity aroma profile

-

Benzyl acetate: An ester derived from benzyl alcohol, characterized by a jasmine-like scent

Distinctive Features

What distinguishes 2-phenylethyl pivalate from these related compounds:

-

The pivalate (2,2-dimethylpropanoate) group provides increased steric hindrance around the ester linkage, enhancing stability against hydrolysis

-

This structural feature contributes to its distinctive aroma profile and increased persistence in fragrance applications

-

The bulky pivalate group affects the compound's volatility and substantivity compared to smaller esters like acetates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume